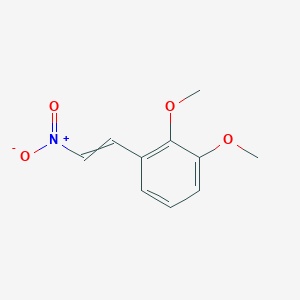
1,2-Dimethoxy-3-(2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-3-(2-nitroethenyl)benzene is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
- Building Block in Organic Synthesis : 1,2-Dimethoxy-3-(2-nitroethenyl)benzene serves as a versatile building block for synthesizing complex organic molecules. Its functional groups allow it to participate in various chemical reactions such as electrophilic substitution and oxidation .
- Reagent in Chemical Reactions : This compound is utilized as a reagent in organic reactions, contributing to the formation of new chemical entities through various transformation processes .
Biology
- Biological Studies : The compound is employed in biological research to study cellular processes and mechanisms. Its interactions with biological molecules can provide insights into enzyme functions and metabolic pathways .
- Antitumor Activity : Research has demonstrated that this compound exhibits antitumor properties by inducing apoptosis in cancer cell lines through the inhibition of topoisomerase II activity .
Medicine
- Drug Development : The compound's unique structure makes it a candidate for developing new therapeutic agents. Its ability to modulate enzyme activity suggests potential applications in pharmacology .
- Anti-infective Properties : Nitro compounds like this one have shown anti-infective activity, indicating their potential use in developing antimicrobial agents .
Industry
- Production of Dyes and Pigments : Due to its chemical properties, this compound is also applied in the industrial production of dyes and pigments .
Case Studies
Several studies have highlighted the diverse applications of this compound:
- Antitumor Research : A study found that at specific concentrations, this compound induced apoptosis in cancer cells by inhibiting topoisomerase II activity .
- Enzyme Interaction Studies : Research demonstrated that the compound could alter the activity of cytochrome P450 enzymes, affecting drug metabolism and efficacy .
- Toxicological Assessments : In animal models, dosage-dependent effects were observed where lower doses exhibited minimal toxicity while higher doses led to significant adverse effects .
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
1,2-dimethoxy-3-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3 |
Clé InChI |
OFJZSDMKKDTNHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













